molecular formula C15H16O4 B176040 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester CAS No. 137932-77-5

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester

Cat. No.: B176040
CAS No.: 137932-77-5
M. Wt: 260.28 g/mol
InChI Key: GVOBJKJXYACWHR-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester is an organic compound with the molecular formula C15H16O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid ester group, a hydroxyl group, a methoxy group, and a methyl group on the naphthalene ring

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems, including enzyme inhibition and receptor binding studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester include other naphthalene derivatives with different substituents on the naphthalene ring. These compounds may have similar chemical properties but differ in their specific reactivity and applications. Examples include:

  • 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methyl-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-methoxy-8-methyl-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-hydroxy-8-methoxy-5-methylnaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-19-15(17)10-7-11-13(18-3)6-5-9(2)14(11)12(16)8-10/h5-8,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOBJKJXYACWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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